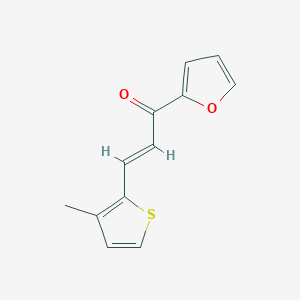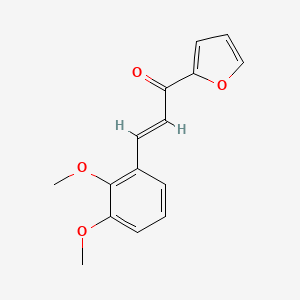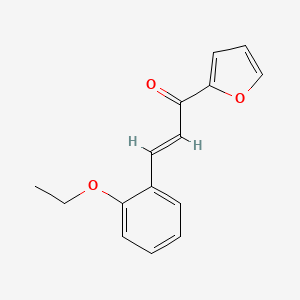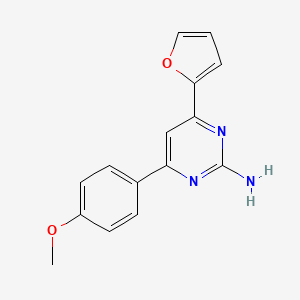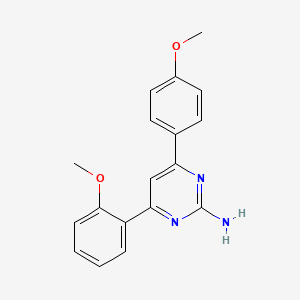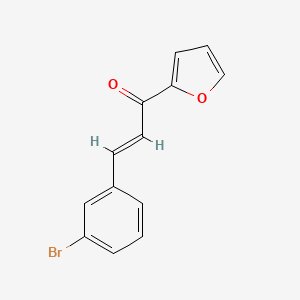
(2E)-3-(3-Bromophenyl)-1-(furan-2-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(3-Bromophenyl)-1-(furan-2-yl)prop-2-en-1-one, also known as 2E-3BPF, is a synthetic compound that has been studied for its potential applications in research and development. This compound has been studied extensively due to its unique structure, which consists of a bromophenyl group, a furan-2-yl group, and a prop-2-en-1-one group. The structure of this compound is highly stable, making it an attractive target for research and development.
Applications De Recherche Scientifique
(2E)-3-(3-Bromophenyl)-1-(furan-2-yl)prop-2-en-1-one has been studied extensively for its potential applications in scientific research. It has been used to study the properties of organic compounds, as well as their reactivity and stability. It has also been used to study the structure and function of enzymes, as well as their interactions with other molecules. Additionally, (2E)-3-(3-Bromophenyl)-1-(furan-2-yl)prop-2-en-1-one has been used in the synthesis of other compounds, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of (2E)-3-(3-Bromophenyl)-1-(furan-2-yl)prop-2-en-1-one is not fully understood. However, it is believed that the compound acts as an antagonist of certain enzymes, which may explain its ability to inhibit certain biochemical and physiological processes. Additionally, it has been suggested that (2E)-3-(3-Bromophenyl)-1-(furan-2-yl)prop-2-en-1-one may act as an inhibitor of certain enzymes involved in the biosynthesis of proteins.
Biochemical and Physiological Effects
(2E)-3-(3-Bromophenyl)-1-(furan-2-yl)prop-2-en-1-one has been studied for its potential effects on biochemical and physiological processes. Studies have shown that the compound can inhibit the activity of certain enzymes, which may lead to changes in the metabolism of certain molecules. Additionally, studies have shown that (2E)-3-(3-Bromophenyl)-1-(furan-2-yl)prop-2-en-1-one can inhibit the growth of certain types of bacteria, suggesting that it may have potential applications as an antimicrobial agent.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (2E)-3-(3-Bromophenyl)-1-(furan-2-yl)prop-2-en-1-one in laboratory experiments has several advantages and limitations. One of the main advantages is that it is a stable compound, making it easier to work with in experiments. Additionally, its structure makes it a target for research and development, as it can be used to study the properties of organic compounds and their reactivity. On the other hand, the compound is not widely available, which can limit its use in experiments. Additionally, the compound can be toxic if not handled properly, and its effects on biochemical and physiological processes are not fully understood.
Orientations Futures
There are many potential future directions for research and development involving (2E)-3-(3-Bromophenyl)-1-(furan-2-yl)prop-2-en-1-one. One of the main areas of research is to further study the compound's effects on biochemical and physiological processes. Additionally, further research could be conducted to study the compound's potential applications as an antimicrobial agent. Additionally, research into the synthesis and structure of the compound could be conducted to improve its stability and availability for use in laboratory experiments. Finally, research into the potential applications of the compound in the synthesis of other compounds, such as dyes and polymers, could be conducted.
Méthodes De Synthèse
The synthesis of (2E)-3-(3-Bromophenyl)-1-(furan-2-yl)prop-2-en-1-one has been studied extensively in the past. One of the most common methods of synthesis involves the reaction of 3-bromophenyl furan-2-ylprop-2-en-1-one with an acid such as sulfuric acid or hydrochloric acid. This reaction produces (2E)-3-(3-Bromophenyl)-1-(furan-2-yl)prop-2-en-1-one as a white solid. The reaction is typically carried out in a sealed vessel at temperatures between 100-150°C.
Propriétés
IUPAC Name |
(E)-3-(3-bromophenyl)-1-(furan-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO2/c14-11-4-1-3-10(9-11)6-7-12(15)13-5-2-8-16-13/h1-9H/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEXOHUGRROEJA-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=CC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C/C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-Bromophenyl)-1-(furan-2-yl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-1-(3-Methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346749.png)


